1,1,1-Trifluoro-2,4-pentanedione
Overview
Description
. It is a colorless liquid that belongs to the class of β-diketones. This compound is notable for its use as a precursor to heterocycles, such as pyrazoles, and metal chelates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2,4-pentanedione can be synthesized through various methods. One common method involves the condensation of esters of trifluoroacetic acid with acetone . Another method includes reacting 1,1-trifluoro-4-alkoxy pent-3-ene-2-ketone with carboxylic acid . Additionally, a two-step method involves reacting trifluoroacetate and acetone under the influence of sodium methanolate and/or sodium ethoxide to obtain an enol sodium salt, which is then acidified and distilled to yield trifluoroacetylacetone .
Industrial Production Methods: Industrial production methods for trifluoroacetylacetone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield, safety, and environmental protection .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2,4-pentanedione undergoes various chemical reactions, including:
Condensation Reactions: It can react with thiobenzoylhydrazine to form condensation products with a 5-hydroxy-2-pyrazoline structure.
Schiff’s Base Reactions: It can form resins through Schiff’s base reactions, which are used for treating cadmium-contaminated water.
Common Reagents and Conditions: Common reagents used in reactions with trifluoroacetylacetone include thiobenzoylhydrazine, sodium methanolate, sodium ethoxide, and carboxylic acids . Reaction conditions often involve mild temperatures and specific pH levels to optimize yield and product formation.
Major Products Formed: Major products formed from reactions involving trifluoroacetylacetone include pyrazoles, metal chelates, and resins .
Scientific Research Applications
1,1,1-Trifluoro-2,4-pentanedione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trifluoroacetylacetone involves its ability to form chelates with metals. This chelation process is crucial in various applications, such as catalysis and the removal of heavy metals from contaminated water . The compound’s ability to undergo tautomeric transitions between keto and enol forms also plays a significant role in its reactivity and effectiveness .
Comparison with Similar Compounds
Acetylacetone (2,4-pentanedione): Unlike trifluoroacetylacetone, acetylacetone does not contain fluorine atoms, which affects its reactivity and stability.
Hexafluoroacetylacetone (1,1,1,5,5,5-hexafluoro-2,4-pentanedione): This compound has six fluorine atoms, making it more stable and less reactive compared to trifluoroacetylacetone.
Uniqueness: 1,1,1-Trifluoro-2,4-pentanedione is unique due to its balance of reactivity and stability, attributed to the presence of three fluorine atoms. This makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
1,1,1-trifluoropentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHPUAKLCCLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059896 | |
Record name | 1,1,1-Trifluoroacetylacetone | |
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Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
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CAS No. |
367-57-7 | |
Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-57-7 | |
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Record name | 1,1,1-Trifluoroacetylacetone | |
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Record name | Trifluoroacetylacetone | |
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Record name | 2,4-Pentanedione, 1,1,1-trifluoro- | |
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Record name | 1,1,1-Trifluoroacetylacetone | |
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Record name | 1,1,1-trifluoropentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.090 | |
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Record name | 1,1,1-TRIFLUORO-2,4-PENTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trifluoroacetylacetone?
A1: Trifluoroacetylacetone has the molecular formula C5H5F3O2 and a molecular weight of 156.09 g/mol.
Q2: What are the key spectroscopic features of trifluoroacetylacetone?
A2: Trifluoroacetylacetone exhibits characteristic peaks in various spectroscopic analyses:
- Infrared (IR) Spectroscopy: [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , ]
- Raman Spectroscopy: []
Q3: Does trifluoroacetylacetone exist in different isomeric forms?
A3: Yes, trifluoroacetylacetone primarily exists in two stable enol isomers: [, ]
Q4: How does the rotational spectrum of trifluoroacetylacetone provide insights into its structure and dynamics?
A4: Rotational spectroscopy studies reveal that trifluoroacetylacetone exists predominantly in the enolic Cs form. [] Analysis of the spectrum provides information on the internal rotation barriers of the CH3 and CF3 groups, indicating their dynamic behavior within the molecule.
Q5: How does trifluoroacetylacetone behave in supercritical carbon dioxide (CO2)?
A5: Studies have investigated the behavior of trifluoroacetylacetone in supercritical CO2, particularly its keto-enol equilibrium under high pressure. [] The keto form is favored at high pressure and low temperature. This information is valuable for understanding its potential in applications like supercritical fluid extraction.
Q6: How does fluorination impact the properties of trifluoroacetylacetone compared to acetylacetone?
A6: Fluorination significantly influences the properties of trifluoroacetylacetone compared to its non-fluorinated counterpart, acetylacetone: [, , , , ]
- Volatility: Fluorinated β-diketonates, including trifluoroacetylacetone complexes, exhibit higher volatility, allowing for gas chromatography analysis at lower temperatures. []
- Acidity: Trifluoroacetylacetone is more acidic than acetylacetone due to the electron-withdrawing effect of the CF3 group. [, ]
- Keto-enol Equilibrium: Fluorination shifts the equilibrium towards the enol form, with the enol content increasing with the degree of fluorination. []
- Solubility: The solubility of trifluoroacetylacetone and its metal complexes in both aqueous and organic solvents is affected by the presence of fluorine atoms. [, ]
Q7: What catalytic applications does trifluoroacetylacetone have?
A7: While not extensively explored as a catalyst itself, trifluoroacetylacetone acts as a versatile ligand in various metal complexes used in catalysis. [, , ] Its ability to modulate the electronic properties of metal centers contributes to the catalytic activity and selectivity of these complexes.
Q8: How does trifluoroacetylacetone function as a ligand in metal complexation?
A8: Trifluoroacetylacetone is a bidentate ligand, readily forming stable chelate complexes with a wide range of metal ions. [, , , , ] The formation of these complexes is pH-dependent, with complexation generally favored in acidic to neutral conditions.
Q9: What factors influence the formation and stability of metal-trifluoroacetylacetone complexes?
A9: Several factors contribute to the formation and stability of metal-trifluoroacetylacetone complexes: [, , ]
- Metal ion properties: The nature of the metal ion (charge, size, electronic configuration) significantly impacts the stability of the complex. []
- Solvent: The solvent used can affect the stability and solubility of both the ligand and the metal complex. []
Q10: How is trifluoroacetylacetone employed in solvent extraction processes?
A10: Trifluoroacetylacetone is a valuable extractant in solvent extraction, especially for separating metal ions. [, , , , , ] It forms extractable complexes with various metal ions, facilitating their transfer from an aqueous phase to an organic phase.
Q11: What advantages does trifluoroacetylacetone offer in solvent extraction compared to other β-diketones?
A11: Trifluoroacetylacetone presents certain advantages in solvent extraction: [, , , ]
- Favorable extraction kinetics: The extraction rates can be faster, particularly for certain metal ions like iron(III). [, , ]
Q12: How does the presence of micelles affect the behavior of trifluoroacetylacetone?
A12: Studies have investigated the behavior of trifluoroacetylacetone in aqueous micellar solutions. [, ] The presence of cationic micelles can influence the keto-enol equilibrium, promoting the formation of enolate anions. Micelles can also affect the decomposition rate of the enolate.
Q13: How is computational chemistry used to study trifluoroacetylacetone?
A13: Computational methods, including Density Functional Theory (DFT) and molecular orbital calculations, contribute significantly to understanding trifluoroacetylacetone: [, , , ]
Q14: Has trifluoroacetylacetone been explored for any biological applications?
A14: While not a common pharmaceutical agent, some studies have explored the potential biological activity of trifluoroacetylacetone and related compounds: [, ]
- Mutagenicity inhibition: Certain studies indicate that trifluoroacetylacetone can inhibit the mutagenicity of specific compounds, such as 2-nitrofluorene. []
Q15: How is trifluoroacetylacetone utilized in analytical chemistry?
A15: Trifluoroacetylacetone is a valuable reagent in analytical chemistry, particularly for the derivatization of compounds for gas chromatography (GC) analysis: [, , , ]
- Amino acid analysis: It is commonly used to derivatize amino acids, forming volatile derivatives amenable to GC analysis. This technique is applied in various fields, including biochemistry, food chemistry, and clinical diagnostics. [, , , ]
- Drug analysis: Trifluoroacetylacetone derivatization is employed for the GC analysis of specific drugs, such as isoniazid, in pharmaceutical preparations and biological samples. []
Q16: Why is trifluoroacetylacetone a suitable derivatizing agent for GC analysis?
A16: The properties of trifluoroacetylacetone make it suitable for derivatization in GC:
Q17: Are there any environmental concerns associated with trifluoroacetylacetone?
A17: While specific ecotoxicological data on trifluoroacetylacetone might be limited, it's essential to consider potential environmental impacts: [, ]
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